2-(Methylsulfonyl)ethanol
CAS No.: 15205-66-0
Cat. No.: VC20890850
Molecular Formula: C3H8O3S
Molecular Weight: 124.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15205-66-0 |
|---|---|
| Molecular Formula | C3H8O3S |
| Molecular Weight | 124.16 g/mol |
| IUPAC Name | 2-methylsulfonylethanol |
| Standard InChI | InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3 |
| Standard InChI Key | KFTYFTKODBWKOU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCO |
| Canonical SMILES | CS(=O)(=O)CCO |
Introduction
Chemical Identity and Structure
2-(Methylsulfonyl)ethanol (CAS No. 15205-66-0) is an organosulfur compound with the molecular formula C3H8O3S and a molecular weight of 124.16 g/mol . The compound is also known by several synonyms including 2-hydroxyethyl methyl sulfone, 2-methanesulfonylethanol, and 2-(methylsulphonyl)ethanol . Its chemical structure consists of a two-carbon chain with a hydroxyl group at one end and a methylsulfonyl group at the other.
The compound can be represented by the following structural identifiers:
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IUPAC Name: 2-(methylsulfonyl)ethanol
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InChI: 1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3
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InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N
Physical and Chemical Properties
2-(Methylsulfonyl)ethanol exists as either a colorless to yellow liquid, a semi-solid, or a solid depending on ambient temperature conditions . The compound's physical state transitions near room temperature due to its melting point.
Fundamental Physical Properties
Table 1: Physical Properties of 2-(Methylsulfonyl)ethanol
Solubility Profile
2-(Methylsulfonyl)ethanol demonstrates a particular solubility profile that influences its applications and handling:
This solubility profile makes it particularly useful as a reagent in aqueous reactions and as a solvent for specific applications.
Synthesis Methods
Several methodologies have been developed for the synthesis of 2-(methylsulfonyl)ethanol, with varying efficiency and applicability for industrial or laboratory-scale production.
Oxidation of 2-(Methylthio)ethanol
One common synthetic approach involves the oxidation of 2-(methylthio)ethanol . This method utilizes oxidizing agents to convert the sulfide to a sulfone:
CH₃SCH₂CH₂OH + [O] → CH₃SO₂CH₂CH₂OH
From Epoxyethane and Methanesulfonyl Chloride
Another synthetic pathway involves the reaction of epoxyethane with methanesulfonyl chloride in the presence of zinc:
"Epoxyethane, methanesulfonyl chloride with zinc in ethanol was heated for 0.25 h and the reaction solution was purified to give 2-(Methylsulfonyl)ethanol."
Catalytic Oxidation of Sulfides
A more recent method involves the catalytic oxidation of sulfides using hydrogen peroxide:
"A mixture of the PW12 nanoflower (10 mg) as catalyst, 30% H2O2 aqueous solution (100 mL) and solvent (600 mL) was placed in a 10mL glass bottle... The substrate (1 mmol) was added under stirring."
This method has reportedly achieved high yields (94-98%) with the additional benefit of catalyst recoverability for up to four consecutive experiments .
Applications and Uses
2-(Methylsulfonyl)ethanol demonstrates remarkable versatility across various chemical applications, serving multiple roles in both research and industrial contexts.
Synthetic Chemistry Applications
The compound serves as a key building block in multiple synthetic pathways:
Pharmaceutical and Biochemical Applications
In pharmaceutical research and biochemistry, the compound has been utilized for:
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Studies of inhibitor and substrate moieties to acetylcholinesterase
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Stabilizer in enzyme reactions, mitigating enzyme denaturation by regulating reaction pH
Industrial Applications
The compound finds utility in several industrial processes:
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Reaction with cotton cellulose to yield methylsulfonylethyl substituents in the 2-O- to 6-O-positions of monosubstituted D-glucopyranosyl units
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Solvent for liquid-liquid extractions, particularly valuable due to its water solubility
Research Findings
Current research involving 2-(methylsulfonyl)ethanol spans multiple areas of chemistry, from synthetic methodology development to applied research in materials science.
Synthetic Methodology Development
Research has focused on developing more efficient and environmentally friendly methods for synthesizing 2-(methylsulfonyl)ethanol. A notable development is the use of PW12 nanoflower catalysts in the oxidation of sulfides, achieving high yields (94-98%) with the additional benefit of catalyst recoverability .
Cellulose Chemistry
Studies have demonstrated that the reaction of 2-(methylsulfonyl)ethanol with cotton cellulose yields methylsulfonylethyl substituents in specific positions of the monosubstituted D-glucopyranosyl unit of cotton cellulose . This modification potentially alters the physical and chemical properties of cellulose, opening applications in textile and material sciences.
Pharmaceutical Precursor Research
The compound has been studied as a precursor in pharmaceutical development, particularly in relation to its derivative 2-(methylsulfonyl)ethylamine. Research has focused on developing industrially viable methods for producing this amine derivative, which serves as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals .
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